Mono-O-Allylation Yield and Selectivity: Solvent-Free Synthesis of 4-Allyloxy-1-butanol vs. Prior Art and Typical Commercial Allyloxyalcohol Mixtures
Under optimized non-catalytic, solvent-free conditions (solid NaOH, excess 1,4-butanediol, 3.5 h), 4-allyloxybutan-1-ol was obtained with 99% yield and >99.9% selectivity, with trace by-products below 0.1% [1]. The improved PTC method using Me(n-Oct)₃N⁺Br⁻ (0.3 mol%) in cyclohexane/50% NaOH(aq) delivered 88% yield and 98% selectivity with allyl chloride hydrolysis by-products below 1% [1]. In contrast, the prior best literature result (biphasic L-L PTC with Bu₄N⁺HSO₄⁻) achieved only 80% yield and 95% selectivity for the same compound, with up to 18% allyl chloride hydrolysis by-products [1]. Typical commercial allyloxyalcohols from polyols are supplied as multi-component mixtures with dominant-product technical purity of merely 70–90% due to non-selective synthesis [1]. The solvent-free method was demonstrated scalable to 3 moles of substrate, confirming practical relevance [1].
| Evidence Dimension | Synthesis yield and selectivity of mono-O-allylation product |
|---|---|
| Target Compound Data | 99% yield, >99.9% selectivity, <0.1% by-products (solvent-free, 3.5 h); 88% yield, 98% selectivity, <1% by-products (PTC with Me(n-Oct)₃N⁺Br⁻) |
| Comparator Or Baseline | Prior best literature result: 80% yield, 95% selectivity, up to 18% allyl chloride hydrolysis by-products (L-L PTC, Bu₄N⁺HSO₄⁻). Typical commercial allyloxyalcohol mixtures: 70–90% technical purity of dominant product. |
| Quantified Difference | +19 percentage points yield (99% vs. 80%); +4.9 percentage points selectivity (99.9% vs. 95%); by-product reduction from ≤18% to <0.1% |
| Conditions | Solvent-free: solid NaOH, excess BDO, 3.5 h, 3-mole scale demonstrated. PTC: Me(n-Oct)₃N⁺Br⁻ (0.3 mol%), cyclohexane, 50% NaOH(aq), equimolar NaOH:diol ratio. |
Why This Matters
The ultra-high purity (>99.9%) achieved by the solvent-free method meets the stringent quality requirements of downstream transition-metal-catalyzed transformations (e.g., Ru-catalyzed isomerization), where even trace impurities poison catalysts—eliminating the need for costly fractional distillation that is unavoidable with competing commercial mixtures.
- [1] Urbala, M. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Catalysts 2021, 11(12), 1559. https://doi.org/10.3390/catal11121559 View Source
